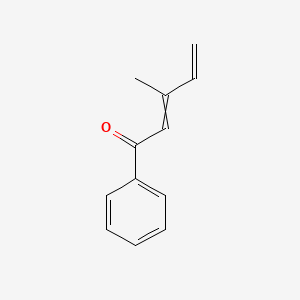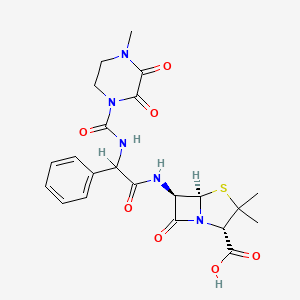
L-Tyrosyl-L-isoleucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-isoleucyl-L-leucine is a tripeptide composed of the amino acids tyrosine, isoleucine, and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or periodate (IO4-) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: The compound is studied for its role in protein-protein interactions and signal transduction pathways.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction. The isoleucine and leucine residues contribute to the peptide’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-L-isoleucyl-L-valine
- L-Tyrosyl-L-isoleucyl-L-alanine
- L-Tyrosyl-L-isoleucyl-L-phenylalanine
Uniqueness
L-Tyrosyl-L-isoleucyl-L-leucine is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of tyrosine allows for potential phosphorylation, while isoleucine and leucine contribute to hydrophobic interactions, making this tripeptide particularly interesting for studies in signal transduction and protein interactions.
Propiedades
Número CAS |
60482-98-6 |
|---|---|
Fórmula molecular |
C21H33N3O5 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H33N3O5/c1-5-13(4)18(20(27)23-17(21(28)29)10-12(2)3)24-19(26)16(22)11-14-6-8-15(25)9-7-14/h6-9,12-13,16-18,25H,5,10-11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,16-,17-,18-/m0/s1 |
Clave InChI |
HVPPEXXUDXAPOM-MGHWNKPDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


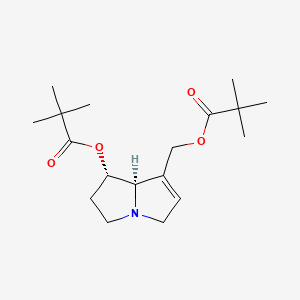

methanone](/img/structure/B14612718.png)
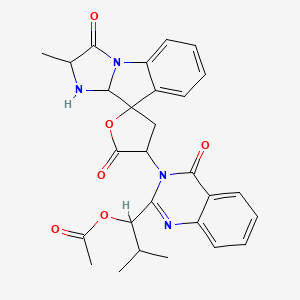
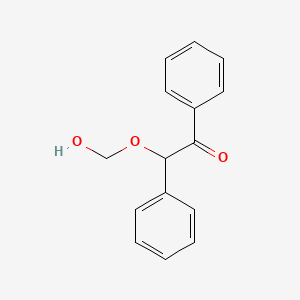


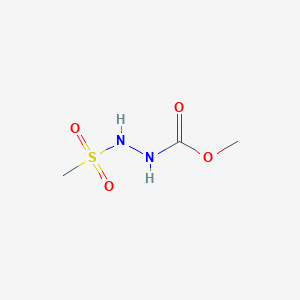
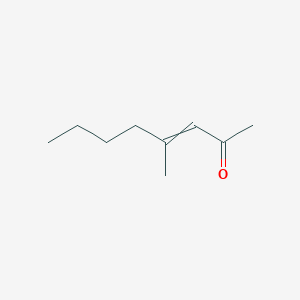


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
